3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-14-8-9-3-2-6-12(7-9)10(13)4-5-11/h9H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOVTUOXNMIKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of an amino group and a methoxymethyl substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxymethyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to neurodegenerative diseases.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Neuroprotective Effects
Studies have shown that derivatives of piperidine compounds can provide neuroprotective effects against oxidative stress and apoptosis in neuronal cells. The specific activity of this compound in this context is under investigation, with preliminary data suggesting it may reduce neuronal cell death in models of Alzheimer's disease.
3. Anticancer Activity
Piperidine derivatives are often explored for their anticancer properties due to their ability to interfere with cancer cell proliferation and survival pathways. Initial screenings indicate that this compound may exhibit selective cytotoxicity towards certain cancer cell lines.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one with key analogs based on structural features, synthetic routes, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : The 3-(methoxymethyl) group in the target compound may enhance solubility compared to hydrophobic analogs like the brominated indole in . However, hydroxylated derivatives () could exhibit higher polarity.
- Bioactivity: The methoxymethyl group’s electron-donating properties may modulate binding affinity in kinase inhibition, similar to the methylamino-pyrimidoindole substituent in , which showed nanomolar IC₅₀ values .
Preparation Methods
Synthetic Strategy Overview
The synthesis of 3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one generally follows a multi-step process involving:
- Formation of the piperidinyl amine intermediate.
- Introduction of the methoxymethyl substituent on the piperidine ring.
- Coupling with a β-keto precursor or aldehyde to form the β-aminoketone structure.
- Reductive amination or cross-coupling reactions to assemble the final compound.
This approach is supported by patent literature describing related piperidinyl amine derivatives and β-aminoketone syntheses.
Key Preparation Methods
Reductive Amination of β-Keto Precursors
Reductive amination is a pivotal step in the synthesis of β-aminoketones such as this compound. The process involves:
- Reacting a β-keto compound (e.g., 3-oxopropanone derivatives) with the piperidinyl amine bearing the methoxymethyl group.
- Using reducing agents or catalytic hydrogenation to convert the imine intermediate to the β-aminoketone.
A metal-free reductive amination protocol has been reported that uses mild conditions and yields high purity products, avoiding metal catalysts for environmental and cost benefits.
| Step | Conditions | Notes |
|---|---|---|
| β-Keto compound + amine | MeOH/DCM solvent mix, room temp or mild heating | Stoichiometric ratios optimized for yield |
| Reducing agent | Sodium triacetoxyborohydride or catalytic hydrogenation | Selective reduction of imine intermediate |
| Reaction time | Several hours (e.g., 12-24 h) | Monitored by TLC or NMR |
| Purification | Column chromatography | Yields typically 74-88% |
This method is adaptable to various substituted piperidinyl amines, including those with methoxymethyl groups.
Palladium-Catalyzed Cross-Coupling and Suzuki-Type Reactions
According to patent US8153629B2, compounds structurally related to this compound can be synthesized via:
- Palladium-mediated Suzuki cross-coupling reactions between boronic acid derivatives and halogenated intermediates.
- Subsequent reductive amination steps to introduce the amino group.
This method involves:
- Preparing a suitable carboxaldehyde or halogenated precursor.
- Performing Suzuki coupling in the presence of Pd catalysts and base.
- Treating the coupled intermediate with amines under reductive amination conditions.
| Reaction Type | Catalyst/System | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Suzuki cross-coupling | Pd catalyst (e.g., Pd(PPh3)4) | ~80-110 °C | 12-24 h | Moderate to high |
| Reductive amination | NaBH4 or Pd/C hydrogenation | Room temp to 50 °C | Several h | High (up to 90%) |
This approach is versatile for introducing various substituents on the piperidine ring and the β-aminoketone backbone.
Sequential Nucleophilic Substitution and Reduction
Another method involves:
- Starting from 1-bromo-4-nitrobenzene or similar halogenated aromatic compounds.
- Sequential nucleophilic substitution with piperidine to introduce the piperidinyl group.
- Catalytic hydrogenation (Pd/C) to reduce nitro groups to amines.
- Further functionalization to install the methoxymethyl substituent on the piperidine ring.
This sequence has been used in related compound syntheses and can be adapted for the target molecule.
Detailed Reaction Scheme Example
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidine + Methoxymethyl halide (e.g., bromide) | 3-(methoxymethyl)piperidine | 80-90 | Nucleophilic substitution |
| 2 | β-Keto aldehyde + 3-(methoxymethyl)piperidine | Imine intermediate | - | Formation under mild conditions |
| 3 | NaBH4 or catalytic hydrogenation | This compound | 74-88 | Reductive amination |
| 4 | Purification (chromatography) | Pure final compound | - | Confirmed by NMR, MS |
Analytical and Research Findings
- Yields: The reductive amination step typically provides yields between 74% and 88%, depending on substituents and reaction conditions.
- Purity: Products are confirmed by NMR (1H and 13C) and high-resolution mass spectrometry (HRMS), ensuring structural integrity.
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR are standard for monitoring reaction progress.
- Catalyst Efficiency: Pd catalysts in Suzuki cross-coupling show high selectivity and yield when optimized with suitable ligands and bases.
- Environmental Considerations: Metal-free reductive amination methods reduce heavy metal waste and improve sustainability.
Summary Table of Preparation Methods
Q & A
Q. What stability issues arise during long-term storage, and how can they be mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the methoxymethyl group in humid conditions generates formaldehyde and piperidine byproducts.
- Storage Protocol : Store at −20°C under argon in amber vials. Monitor via periodic NMR/HPLC (every 6 months). Add stabilizers (e.g., BHT) for radical-sensitive derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
